7-Hexyloxepan-2-one

Description

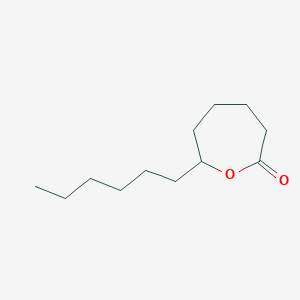

Structure

3D Structure

Properties

IUPAC Name |

7-hexyloxepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-8-11-9-6-7-10-12(13)14-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTMRFCNTDDSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864675 | |

| Record name | 7-Hexyloxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a sweet, fruity, peach odour | |

| Record name | epsilon-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/49/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; miscible with fats | |

| Record name | epsilon-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/49/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950- 0.958 | |

| Record name | epsilon-Dodecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/49/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16429-21-3, 142285-19-6 | |

| Record name | ε-Dodecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16429-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Dodecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016429213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hexyloxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hexyloxepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .EPSILON.-DODECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9M87BIY21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Hexyl-2-oxepanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 7 Hexyloxepan 2 One and Its Functionalized Analogues

Strategies for the Preparation of 7-Hexyloxepan-2-one

The preparation of this compound primarily involves the formation of the seven-membered lactone ring from an acyclic precursor or the expansion of a six-membered ring. The hexyl substituent is typically incorporated into the starting material before the ring-forming step.

Cyclization and Ring-Forming Reactions

Two of the most effective methods for constructing the oxepan-2-one ring are the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the oxidative lactonization of a diol.

The Baeyer-Villiger oxidation is a well-established reaction that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. sigmaaldrich.comnih.gov For the synthesis of this compound, the precursor is 2-hexylcyclohexanone. This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. sigmaaldrich.commdpi.com The regioselectivity of the oxidation is predictable, with the more substituted carbon atom preferentially migrating, leading to the desired 7-substituted lactone. researchgate.net A chemoenzymatic approach using a lipase (B570770) like Novozym SP 435 and urea-hydrogen peroxide in a dry medium has also been reported for the Baeyer-Villiger oxidation of 2-hexylcyclohexanone, offering a mild and selective alternative. psu.edu

Oxidative lactonization of diols provides another direct route to this compound. This method involves the selective oxidation of a primary alcohol in a diol to a carboxylic acid, which then undergoes intramolecular esterification (lactonization). For instance, 1,6-diols can be converted to seven-membered lactones using catalysts such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of an oxidant like PhI(OAc)₂. acs.org

The table below summarizes key aspects of these primary ring-forming reactions.

Table 1: Comparison of Primary Synthetic Routes to the Oxepan-2-one Ring| Method | Precursor | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | 2-Hexylcyclohexanone | m-CPBA, H₂O₂, Peroxyacids | Predictable regioselectivity; applicable to a wide range of ketones. | sigmaaldrich.comnih.gov |

| Chemoenzymatic B-V Oxidation | 2-Hexylcyclohexanone | Lipase, Urea-H₂O₂ | Mild conditions; high selectivity. | psu.edu |

| Oxidative Lactonization | Substituted 1,6-Diol | TEMPO, PhI(OAc)₂ | Direct conversion of diols to lactones. | acs.org |

Alkylation and Side-Chain Introduction

The introduction of the hexyl side chain in this compound is most commonly achieved by using a starting material that already contains the hexyl group. For example, in the Baeyer-Villiger oxidation, the synthesis commences with 2-hexylcyclohexanone. psu.edu This precursor can be synthesized through the alkylation of cyclohexanone's enolate with a hexyl halide.

Direct alkylation of a pre-formed oxepan-2-one ring at the C7 position is less common. Theoretically, it would involve the formation of an enolate ion from the parent ε-caprolactone, followed by a nucleophilic substitution (SN2) reaction with a hexyl halide. However, this approach can be complicated by issues of regioselectivity and the potential for multiple alkylations. The acidity of the α-protons in ε-caprolactone (pKa ≈ 26 in DMSO) necessitates the use of a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate.

Synthesis of Substituted Oxepan-2-one Monomers for Advanced Polymerization

To create polymers with advanced functionalities, oxepan-2-one monomers can be synthesized with reactive moieties incorporated into their structure. These functionalities allow for post-polymerization modifications, leading to materials with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields.

Incorporation of Reactive Moieties (e.g., Propargyl, Hydroxyl, Ester)

The synthesis of functionalized oxepan-2-ones often leverages versatile chemical handles that can undergo a variety of subsequent reactions. A powerful strategy involves the "click" chemistry concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This approach often starts with a key intermediate, such as 5-azidooxepan-2-one. This azido-functionalized lactone can be synthesized from 2-chlorocyclohexanone (B41772) via a Baeyer-Villiger oxidation to give 3-chlorooxepan-2-one, followed by substitution with sodium azide. psu.edu A more stable precursor, 5-bromooxepan-2-one, can also be prepared and converted to the azide. psu.edu This azido-lactone can then be reacted with various terminal alkynes to introduce a wide range of functional groups. researchgate.netpsu.edu

Propargyl Group: The introduction of a propargyl group creates a monomer ready for further "click" reactions. Detailed kinetic studies have been conducted on the copolymerization of ε-caprolactone with 7-(prop-2-ynyl)oxepan-2-one, highlighting its higher reactivity which leads to gradient copolymers. rsc.org

Hydroxyl Group: A hydroxyl group can be introduced by reacting 5-azidooxepan-2-one with an alkyne containing a protected or unprotected hydroxyl group, such as but-3-yn-1-ol. researchgate.netpsu.edu These hydroxyl-functionalized monomers can enhance the hydrophilicity of the resulting polymers.

Ester Group (Acrylate): Acrylate (B77674) functionalities can be incorporated to enable photopolymerization and the formation of cross-linked networks. This is achieved by reacting 5-azidooxepan-2-one with an alkyne bearing an acrylate group, such as prop-2-yn-1-yl acrylate. researchgate.netpsu.edu The resulting acrylate-functionalized oxepan-2-one can be used to create photocrosslinkable and shape-memory elastomers. nih.gov

The table below provides an overview of the synthesis of these functionalized monomers.

Table 2: Synthesis of Functionalized Oxepan-2-one Monomers via "Click" Chemistry| Functional Moiety | Key Intermediate | Alkyne Reagent | Resulting Monomer | Reference |

|---|---|---|---|---|

| Propargyl | 5-Azidooxepan-2-one | (Used as the functional group) | 7-(prop-2-ynyl)oxepan-2-one | rsc.org |

| Hydroxyl | 5-Azidooxepan-2-one | But-3-yn-1-ol | 5-[4-(hydroxyethyl)-1H-1,2,3-triazol-1-yl]oxepan-2-one | researchgate.netpsu.edu |

| Ester (Acrylate) | 5-Azidooxepan-2-one | Prop-2-yn-1-yl acrylate | 5-[4-(acryloyloxymethyl)-1H-1,2,3-triazol-1-yl]oxepan-2-one | researchgate.netpsu.edu |

Stereoselective Synthesis of Enantiopure Oxepan-2-one Derivatives

The stereochemistry of substituted oxepan-2-one monomers can significantly influence the properties of the resulting polymers, including their crystallinity and degradation behavior. Therefore, methods for the stereoselective synthesis of enantiopure lactones are highly valuable.

One of the most effective approaches for achieving enantioselectivity is through asymmetric Baeyer-Villiger oxidation . This can be accomplished using chiral catalysts or, more commonly, through enzymatic processes. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the oxidation of ketones to lactones with high regio- and enantioselectivity. nih.gov

For the synthesis of enantiopure this compound, the kinetic resolution of racemic 2-hexylcyclohexanone via a chemoenzymatic Baeyer-Villiger oxidation has been demonstrated. psu.edu In this process, an immobilized lipase (Novozym SP 435) is used to generate a peroxy acid in situ, which then oxidizes one enantiomer of the ketone faster than the other, resulting in an enantiomerically enriched lactone. The enantiomeric excess of the resulting this compound is dependent on the reaction conditions, such as temperature. psu.edu

Other stereoselective methods applicable to lactone synthesis include the asymmetric hydrogenation of unsaturated precursors and the use of chiral auxiliaries to guide the stereochemical outcome of cyclization reactions. nih.govrsc.orgorganic-chemistry.org These advanced synthetic strategies provide access to well-defined, enantiopure monomers that are essential for the creation of next-generation biodegradable polymers.

Ring Opening Polymerization Rop of 7 Hexyloxepan 2 One Monomers

Fundamental Principles of Lactone Ring-Opening Polymerization

The polymerization of lactones is a versatile method for producing aliphatic polyesters, with the reactivity of the cyclic ester monomer being a key determinant of the polymerization behavior. rsc.org The process involves the cleavage of the ester bond within the lactone ring, leading to the formation of a linear polymer chain.

The feasibility of ring-opening polymerization is governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_p). For polymerization to be spontaneous, ΔG_p must be negative. This value is influenced by both enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization, as described by the equation ΔG_p = ΔH_p - TΔS_p.

The polymerization of cyclic monomers involves a decrease in entropy (negative ΔS_p) as multiple monomer molecules are organized into a single polymer chain. nih.gov Consequently, the enthalpic contribution (ΔH_p) must be sufficiently negative to overcome the unfavorable entropy change. The primary driving force for the ROP of lactones is the relief of ring strain.

Seven-membered lactones, such as ε-caprolactone and its derivatives like 7-Hexyloxepan-2-one, possess significant ring strain. nih.gov This strain arises from a combination of bond angle distortion and transannular interactions within the ring. The polymerization of ε-caprolactone is characterized by a negative enthalpy of polymerization, indicating that the process is exothermic and thermodynamically favorable. acs.orgresearchgate.net For instance, the enthalpy of polymerization for ε-caprolactone is approximately -28.8 kJ/mol. nih.gov The presence of a hexyl substituent at the 7-position is not expected to dramatically alter the inherent ring strain of the oxepan-2-one ring, thus the polymerization of this compound is also anticipated to be thermodynamically favorable.

| Lactone | Ring Size | ΔH_p (kJ/mol) | ΔS_p (J/mol·K) |

|---|---|---|---|

| δ-Valerolactone | 6 | -12.2 | -28.6 |

| ε-Caprolactone | 7 | -28.8 | -53.9 |

Polyesters can be synthesized via two primary routes: ring-opening polymerization of lactones and polycondensation of hydroxy acids or diacids and diols. While both methods yield polyesters, they differ significantly in their mechanisms and the characteristics of the resulting polymers.

Polycondensation is a step-growth polymerization process where monomers react to form dimers, trimers, and larger oligomers, which then continue to react with each other to form long polymer chains. A key feature of polycondensation is the elimination of a small molecule, such as water, during each condensation step. Achieving high molecular weight polymers through polycondensation requires high monomer purity and driving the reaction to very high conversions, often under vacuum to remove the condensation byproduct.

In contrast, ROP is a chain-growth polymerization. An initiator species opens the lactone ring, creating a propagating species that sequentially adds monomer units to the growing chain. This allows for better control over the polymer's molecular weight and a narrower molecular weight distribution (polydispersity index, PDI) compared to polycondensation. ROP is also considered more atom-economical as it does not produce a small molecule byproduct. acs.org

| Feature | Ring-Opening Polymerization (ROP) | Polycondensation |

|---|---|---|

| Mechanism | Chain-growth | Step-growth |

| Byproduct | None | Small molecule (e.g., H₂O) |

| Molecular Weight Control | Good to excellent | Difficult, requires high conversion |

| Polydispersity Index (PDI) | Typically narrow (e.g., 1.1 - 1.5) | Typically broad (≥ 2.0) |

Mechanistic Pathways in the Ring-Opening Polymerization of this compound Derivatives

Anionic ring-opening polymerization (AROP) is a widely used method for the synthesis of polyesters from lactones, including ε-caprolactone and its derivatives. This method typically employs nucleophilic initiators such as alkoxides, hydroxides, or organometallic compounds. cmu.ac.th

The AROP of this compound is initiated by the nucleophilic attack of an initiator (e.g., an alkoxide, RO⁻) on the carbonyl carbon of the lactone ring. This attack leads to the opening of the ring and the formation of an alcoholate propagating species. The newly formed alkoxide at the end of the growing chain can then attack another monomer molecule, continuing the polymerization process in a chain-growth fashion. The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.

The chain growth continues until the monomer is consumed or the reaction is terminated. This "living" nature of AROP, when termination and chain transfer reactions are absent, allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers.

The ring-opening of a lactone can theoretically occur via two distinct pathways: acyl-oxygen cleavage or alkyl-oxygen cleavage.

Acyl-oxygen cleavage: The nucleophile attacks the electrophilic carbonyl carbon. This is the generally accepted and more common mechanism for the ROP of six- and seven-membered lactones like ε-caprolactone. cmu.ac.th The cleavage occurs between the carbonyl carbon and the endocyclic oxygen atom.

Alkyl-oxygen cleavage: The nucleophile attacks the carbon atom adjacent to the endocyclic oxygen (the α-carbon). This pathway is more akin to an S_N2 reaction and is generally less favored for larger lactones due to steric hindrance and the high reactivity of the carbonyl group. While alkyl-oxygen cleavage has been observed in the ROP of smaller, more strained lactones like β-lactones, for seven-membered rings such as this compound, the polymerization is expected to proceed almost exclusively through acyl-oxygen cleavage. cmu.ac.thumons.ac.be

The preference for acyl-oxygen cleavage in the AROP of this compound is due to the accessibility and electrophilicity of the carbonyl carbon, which is activated by the electron-withdrawing nature of the adjacent oxygen atom.

Cationic Ring-Opening Polymerization (CROP)

Cationic Ring-Opening Polymerization (CROP) is a powerful method for polymerizing heterocyclic monomers like lactones. wikipedia.org The process is characterized by the use of cationic initiators that generate reactive propagating species. mit.edu

The initiation of CROP for a lactone such as this compound involves an electrophilic attack on the monomer. This is typically achieved using initiators like protic acids (e.g., triflic acid) or Lewis acids, which may require a co-initiator. mit.edunih.gov The initiator generates a cationic species that attacks the oxygen atom of the carbonyl group in the lactone ring. This interaction makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The formation of the active species proceeds when the activated monomer is attacked by another monomer molecule, leading to the ring-opening and the formation of a propagating carbocationic or oxonium ion chain end. The stability of this active species is crucial and is significantly influenced by the reaction medium; polar solvents can help stabilize the ionic species, potentially increasing the rate of polymerization. wikipedia.org The counterion, derived from the initiator, should be non-nucleophilic to prevent premature termination of the reaction. mit.edu

Control over the chain propagation step is essential for synthesizing polymers with well-defined molecular weights and low dispersity. In CROP, the propagating cationic chain end reacts sequentially with incoming monomer molecules. mit.edu However, the high reactivity of the cationic propagating species can lead to several side reactions that compete with propagation, complicating control over the final polymer structure. mit.edu

Common side reactions include:

Chain transfer: A proton can be abstracted from the active chain end by a monomer molecule or the counterion. This terminates the growth of one chain while initiating a new one, broadening the molecular weight distribution. wikipedia.org

Intramolecular transesterification (Backbiting): The active chain end can attack an ester group on its own polymer chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution. gelest.com

Termination: The reaction can be terminated by impurities or by recombination with a nucleophilic counterion. mit.edu

Achieving a controlled or "living" cationic polymerization, where termination and chain transfer reactions are minimized, is challenging. epa.gov Strategies to improve control include conducting the polymerization at low temperatures to reduce the rate of side reactions, using initiating systems that produce stable and less reactive carbocations, and choosing appropriate solvents and counterions that stabilize the propagating species without interfering with the polymerization. nih.govnih.gov

Coordination-Insertion Polymerization

Coordination-insertion polymerization is a predominant method for the ROP of cyclic esters, valued for its ability to produce polymers with high stereoregularity and controlled molecular weights. wikipedia.org This mechanism involves the coordination of the monomer to a metal catalyst center followed by the insertion of the monomer into the metal-initiator bond. libretexts.org

A wide variety of metal-based catalysts are effective for the coordination-insertion ROP of lactones. These are typically complexes of metals such as tin, aluminum, zinc, titanium, and zirconium. wikipedia.org The catalyst's activity and selectivity are profoundly influenced by the ligand environment around the metal center.

The ligands serve several critical functions:

Steric Hindrance: Bulky ligands can control the approach of the monomer to the metal center, influencing the stereoselectivity of the polymerization.

Electronic Effects: The electron-donating or withdrawing nature of the ligands modulates the Lewis acidity of the metal center. This, in turn, affects the catalyst's ability to coordinate and activate the monomer.

Solubility and Stability: Ligands play a crucial role in solubilizing the metal complex in the polymerization medium and stabilizing the active catalytic species.

The "trans effect" is a concept in coordination chemistry where the ligand trans to a leaving group can influence the rate of substitution. libretexts.orglibretexts.org In the context of ROP, the nature of the ligands can affect the rate of monomer insertion and the stability of the metal-alkoxide bond of the growing polymer chain. For instance, ligands with high π-acidity can influence the electronic properties of the metal center, thereby affecting catalytic activity. libretexts.org

| Catalyst Type | Metal Center | Common Ligands |

| Half-titanocene complexes | Titanium (Ti) | Cyclopentadienyl, Aryloxide |

| Ziegler-Natta catalysts | Titanium (Ti), Aluminum (Al) | Alkyls, Chlorides |

| Salen complexes | Aluminum (Al), Zinc (Zn) | Salicylaldiminato |

| Alkoxide complexes | Tin (Sn), Zinc (Zn) | 2-ethylhexanoate, Isopropoxide |

This table presents examples of catalyst types used in coordination polymerization.

A key advantage of coordination-insertion ROP is the potential for excellent control over the polymer's molecular weight and dispersity (a measure of the distribution of molecular weights, denoted as Đ). nih.govmdpi.com In an ideal living polymerization, where chain termination and transfer reactions are absent, the number-average molecular weight (Mn) increases linearly with monomer conversion, and the resulting polymers have a narrow molecular weight distribution (low Đ).

Control is achieved through several factors:

Initiator/Catalyst Ratio: The molecular weight can often be predicted by the initial molar ratio of the monomer to the initiator.

Catalyst Structure: Single-site catalysts, which have a single, well-defined active center, are particularly effective in producing polymers with narrow dispersity compared to multi-site catalysts like traditional heterogeneous Ziegler-Natta systems. researchgate.net

Reaction Conditions: Temperature and reaction time must be carefully controlled to minimize side reactions, such as intermolecular transesterification, which can broaden the dispersity. researchgate.net

By carefully selecting the metal catalyst and its associated ligands, and by optimizing the reaction conditions, it is possible to synthesize poly(this compound) with precise control over its macromolecular architecture. nih.govrsc.org

Organocatalytic and Enzymatic Ring-Opening Polymerization

In recent years, metal-free polymerization methods have gained significant attention as sustainable alternatives. Organocatalysis and enzymatic catalysis offer routes to well-defined polyesters while avoiding potential metal contamination in the final product. nih.govnih.gov

Organocatalytic ROP: This method utilizes small organic molecules as catalysts. For lactones, common organocatalysts include strong organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazenes. nih.govnih.gov The polymerization can proceed through different mechanisms depending on the catalyst and initiator used. For example, with an alcohol initiator, a basic catalyst can activate the alcohol through hydrogen bonding, increasing its nucleophilicity to attack the monomer (activated monomer mechanism). rsc.orgresearchgate.net Alternatively, some catalysts can act as nucleophiles themselves to initiate polymerization. nih.gov These methods offer excellent control over polymerization, yielding polymers with predictable molecular weights and low dispersity. utwente.nlresearchgate.net

Zwitterionic Ring-Opening Polymerization (ZROP)

Zwitterionic ring-opening polymerization (ZROP) is a powerful technique for producing cyclic polymers. This method involves the use of a nucleophilic initiator, such as an N-heterocyclic carbene (NHC), which attacks the monomer to form a zwitterionic intermediate. acs.orgosti.gov The propagation proceeds through the addition of more monomer units to this zwitterion, and the polymerization is terminated by an intramolecular cyclization reaction.

For N-substituted eight-membered cyclic carbonates, a class of monomers with structural similarities to substituted oxepan-2-ones, ZROP has been shown to be highly effective in generating cyclic polycarbonates. nih.gov The nature of the substituent on the nitrogen atom significantly influences the polymerization behavior. It is conceivable that the hexyloxy substituent in this compound would play a crucial role in the kinetics and thermodynamics of its ZROP, affecting both the propagation and cyclization steps. The interplay between the propagating zwitterionic chain ends is a critical factor that governs the formation of cyclic versus linear polymers. bohrium.com

Kinetic and Mechanistic Studies of this compound Polymerization

Understanding the kinetics and mechanism of polymerization is essential for controlling the molecular weight, dispersity, and architecture of the resulting polymers.

Kinetic studies of ε-caprolactone polymerization have shown that the reaction is typically first-order with respect to both the monomer and the initiator concentrations. acs.org For instance, the polymerization of ε-caprolactone initiated by yttrium alkoxides follows this kinetic behavior. acs.org It is anticipated that the polymerization of this compound would exhibit similar reaction orders.

The rate of polymerization is influenced by several factors, including the catalyst system, temperature, and monomer concentration. The steric bulk of the hexyloxy group at the 7-position is expected to have a significant impact on the reaction rate, likely leading to slower polymerization kinetics compared to unsubstituted ε-caprolactone due to increased steric hindrance at the reaction center. rsc.org

Table 2: Representative Kinetic Data for ε-Caprolactone ROP

| Catalyst System | Monomer | Initiator | Rate Constant (k) | Reaction Order (Monomer) | Reaction Order (Initiator) | Reference |

|---|---|---|---|---|---|---|

| Yttrium alkoxides | ε-Caprolactone | 2-propanol | 1.65 L·mol⁻¹·s⁻¹ | 1 | 1 | acs.org |

In the ring-opening polymerization of lactones, the rate-determining step is often the nucleophilic attack of the initiator or the propagating chain end on the carbonyl carbon of the monomer. The efficiency of the initiation step is crucial for achieving a controlled polymerization with a narrow molecular weight distribution.

For substituted monomers like this compound, the steric and electronic effects of the hexyloxy group can influence the accessibility of the carbonyl group and the stability of the transition state, thereby affecting both the initiation and propagation rates. A slower initiation compared to propagation can lead to a broader molecular weight distribution.

Copolymerization of this compound with Diverse Monomers

Copolymerization is a versatile strategy to tailor the properties of polyesters. By incorporating different monomer units into the polymer chain, properties such as crystallinity, thermal stability, and degradation rate can be finely tuned.

The copolymerization of this compound with other lactones, such as ε-caprolactone or lactide, would result in copolymers with a range of properties depending on the comonomer ratio and sequence distribution. For instance, copolymerization with ε-caprolactone could lead to materials with modified mechanical properties and degradation profiles. The reactivity ratios of the comonomers would determine the resulting copolymer structure (i.e., random, block, or gradient). Given the structural similarity to other alkyl-substituted caprolactones, it is likely that this compound can be successfully copolymerized with a variety of cyclic esters.

Binary and Ternary Copolymerization Systems

The properties of polyesters can be precisely tailored by copolymerizing two or more different monomers. In the context of this compound, its incorporation into binary and ternary copolymer systems allows for the modification of physical characteristics such as crystallinity, degradation rate, and mechanical strength.

Research has explored the copolymerization of substituted seven-membered cyclic carbonates, which are structurally related to this compound, with common cyclic esters like L-lactide (LLA), ε-caprolactone (CL), and trimethylene carbonate (TMC). These studies provide a foundational understanding of how a seven-membered ring system with a substituent behaves in ROP. For instance, a β-benzyloxy-substituted seven-membered cyclic carbonate was successfully copolymerized with LLA, CL, and TMC using stannous octoate as an initiator. The formation of these copolymers was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC), which revealed the influence of the comonomer on the thermal properties of the resulting polymer. wikipedia.org

While direct studies on ternary systems involving this compound are not extensively documented, the principles of ROP suggest its feasibility. A ternary system could, for example, involve the copolymerization of this compound with both L-lactide and ε-caprolactone. Such a system would be expected to yield a terpolymer with a unique combination of properties derived from each monomeric unit. The hexyl group of this compound would likely impart hydrophobicity and flexibility, the lactide units would contribute to strength and biodegradability, and the caprolactone (B156226) units could enhance toughness and degradation control. The successful synthesis of poly(L-lactide)–poly(ε-caprolactone)–poly(ethylene glycol) terpolymers demonstrates the viability of creating complex, multi-component polyesters through ROP. researchgate.net

Control over Copolymer Composition and Sequence Distribution

Achieving control over the composition and sequence distribution of monomer units along the polymer chain is crucial for fine-tuning the macroscopic properties of the resulting material. This control is largely dependent on the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r1 and r2).

In the copolymerization of a substituted seven-membered cyclic carbonate with L-lactide and ε-caprolactone, the distribution of the monomeric units was found to be random, approaching a statistical distribution. wikipedia.org This suggests that the reactivity ratios of the comonomers are close to unity, leading to a random incorporation of the monomer units into the growing polymer chain. In contrast, the copolymerization of the same substituted cyclic carbonate with trimethylene carbonate (TMC) resulted in a gradient copolymer. wikipedia.org This outcome indicates a significant difference in the polymerization rates of the two monomers, where one is consumed more rapidly than the other, leading to a gradual change in the copolymer composition along the chain.

The determination of reactivity ratios is a key aspect of understanding and controlling copolymer sequence. For example, in the anionic ring-opening copolymerization of ethylene (B1197577) oxide (EO) with allyl glycidyl (B131873) ether (AGE) and ethylene glycol vinyl glycidyl ether (EGVGE), the reactivity ratios were determined to be r(AGE) = 1.31 and r(EO) = 0.54, and r(EGVGE) = 3.50 and r(EO) = 0.32, respectively. northwestern.edunih.gov This data allowed for a mechanistic understanding of the polymerization and predicted the compositional drift observed in the copolymers. Similar studies would be necessary to precisely control the sequence of copolymers containing this compound.

Synthesis of Gradient and Block Copolymers

Gradient and block copolymers represent advanced polymer architectures that offer unique properties not achievable with random copolymers.

Gradient Copolymers: As mentioned, the differing reactivity of monomers can be exploited to create gradient copolymers in a one-pot reaction. The copolymerization of a substituted seven-membered cyclic carbonate with TMC is a prime example of this, where the different polymerization rates lead to a gradient structure. wikipedia.org This approach is a straightforward method for producing copolymers with a gradual change in properties along the polymer chain.

Block Copolymers: Block copolymers are composed of two or more distinct homopolymer blocks linked together. Their synthesis typically involves sequential monomer addition in a living polymerization system. For instance, well-defined block copolymers containing poly(ε-caprolactone) have been synthesized. rsc.org A similar strategy could be employed for this compound. This would involve the initial polymerization of this compound to form a living poly(this compound) block, followed by the addition of a second monomer, such as L-lactide, to grow the second block. The success of this method hinges on the living nature of the polymerization, which allows for the controlled, sequential growth of the polymer chains. The synthesis of poly(styrene)-block-poly(2-vinylpyridine N-oxide) and poly(styrene)-block-poly(4-vinylpyridine N-oxide) block copolymers highlights the versatility of sequential polymerization techniques in creating well-defined block architectures. rsc.org

The synthesis of block copolymers containing polyolefin blocks has also been achieved through a one-pot dual polymerization pathway, showcasing the potential for combining different polymerization mechanisms to create novel materials.

Below is a table summarizing the types of copolymers that could be theoretically synthesized with this compound based on the polymerization behavior of structurally similar monomers.

| Copolymer Type | Comonomer(s) | Expected Monomer Distribution | Synthesis Strategy |

| Binary | L-lactide | Random | One-pot copolymerization |

| Binary | ε-caprolactone | Random | One-pot copolymerization |

| Binary | Trimethylene carbonate | Gradient | One-pot copolymerization due to differing reactivity |

| Ternary | L-lactide, ε-caprolactone | Random/Statistical | One-pot copolymerization |

| Block | L-lactide | Block | Sequential monomer addition |

| Block | ε-caprolactone | Block | Sequential monomer addition |

Architectural Design and Functionalization of Poly 7 Hexyloxepan 2 One and Its Copolymers

Synthesis of Tailored Polymeric Architectures

The synthesis of poly(7-hexyloxepan-2-one) with specific architectures is primarily achieved through ring-opening polymerization (ROP) of the this compound monomer. The choice of initiator and reaction conditions plays a pivotal role in dictating the final polymer structure.

Linear and Branched Polymer Structures

Linear poly(this compound) is synthesized using a monofunctional initiator, which allows the polymer chain to grow in a single direction. The control over molecular weight and dispersity can be achieved by employing living/controlled polymerization techniques.

Branched structures, on the other hand, can be introduced through several methods. One approach involves the use of a multifunctional initiator that can initiate polymerization from multiple sites, leading to a polymer with several chains emanating from a central core. Another strategy is the copolymerization of this compound with a monomer containing a branching unit. The degree of branching can be controlled by the ratio of the comonomers. These branched structures can exhibit different rheological and mechanical properties compared to their linear counterparts. scielo.org.mxgoogle.com

Star-Shaped and Hyperbranched Polymers

Star-shaped polymers are a specific type of branched polymer where multiple linear chains are linked to a central core. The synthesis of star-shaped poly(this compound) typically involves a "core-first" approach, where a multifunctional initiator with a defined number of initiating sites is used. For instance, initiators like dipentaerythritol (B87275) can be used to create six-arm star polymers. scielo.org.mx The arm length can be controlled by the monomer-to-initiator ratio. These star-shaped architectures often exhibit lower solution and melt viscosities compared to linear polymers of the same molecular weight. scielo.org.mxnih.gov

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups. d-nb.info They can be synthesized in a one-pot reaction from an ABx-type monomer, where 'A' and 'B' are reactive groups that can react with each other, and 'x' is greater than or equal to two. researchgate.net For poly(this compound), this could involve the use of a comonomer that possesses such functionality. The resulting hyperbranched polymers are characterized by a globular or dendritic-like structure. researchgate.netmdpi.com

Table 1: Comparison of Polymeric Architectures

| Architecture | Description | Typical Synthesis Strategy | Key Characteristics |

|---|---|---|---|

| Linear | A single, unbranched polymer chain. | ROP with a monofunctional initiator. | High viscosity, potential for high mechanical strength. |

| Branched | Polymer chains with side branches. | ROP with multifunctional initiators or copolymerization. | Lower viscosity than linear counterparts, modified mechanical properties. |

| Star-Shaped | Multiple polymer arms radiating from a central core. | "Core-first" ROP with a multifunctional initiator. | Low viscosity, high concentration of end-groups. scielo.org.mx |

| Hyperbranched | Highly branched, globular macromolecules. | One-pot polymerization of ABx monomers. | Low viscosity, high solubility, numerous terminal functional groups. d-nb.inforesearchgate.net |

Macrocyclic Polymer Synthesis

The synthesis of macrocyclic, or cyclic, polymers of this compound presents a unique challenge due to the competition between intermolecular chain growth and intramolecular cyclization. High-dilution conditions are often employed to favor the intramolecular "back-biting" reaction, where the growing polymer chain end reacts with its own chain to form a cyclic structure. mdpi.comreading.ac.uk The use of specific catalysts can also promote cyclization. For instance, certain organocatalysts have been shown to be effective in the synthesis of cyclic polyesters. rsc.org These macrocyclic polymers lack chain ends, which can lead to distinct thermal and physical properties compared to their linear analogs, such as higher thermal stability. rsc.org

Post-Polymerization Modification Strategies for Enhanced Functionality

Post-polymerization modification (PPM) is a powerful technique to introduce functional groups onto a pre-synthesized polymer backbone. nih.govrsc.org This approach is particularly useful when the desired functional groups are incompatible with the polymerization conditions. For poly(this compound), the hexyloxy side chain can be designed to incorporate reactive functionalities for subsequent modification.

Introduction of Chemical Functionalities via Reactive Side Chains

To enable post-polymerization modification, the this compound monomer can be synthesized with a reactive group on the hexyl side chain. This reactive handle can then be used to attach a wide variety of molecules after the polymerization is complete. For example, the side chain could terminate in an amine, which is a versatile functional group for further reactions. thermofisher.comnih.gov The modification of these reactive scaffolds can be achieved with various molecules, including small molecule drugs or biomolecules. nih.gov

Common reactions for modifying these side chains include:

Acylation: Reaction of amine or hydroxyl side chains with acyl chlorides or anhydrides to form amides or esters. nih.gov

Alkylation: Reaction of amine side chains to introduce new alkyl groups.

Amidation: Coupling of carboxylic acid-containing molecules to amine side chains using coupling agents.

These modifications can dramatically alter the polymer's properties, such as its solubility, biocompatibility, and responsiveness to external stimuli.

Application of Click Chemistry (e.g., Thiol-yne Reactions)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. mdpi.comd-nb.info The thiol-yne reaction, a prime example of click chemistry, involves the addition of a thiol to an alkyne. d-nb.infobham.ac.uk This reaction can proceed via a radical or nucleophilic mechanism and is highly efficient. bham.ac.ukrsc.org

For poly(this compound), a monomer bearing an alkyne group on its side chain can be copolymerized to introduce "clickable" sites along the polymer backbone. Subsequently, a wide array of thiol-containing molecules can be attached to the polymer via the thiol-yne reaction. rsc.org This strategy allows for the creation of well-defined functional polymers with a high degree of side-chain functionality. The thiol-yne reaction is particularly advantageous as it can lead to the double addition of thiols to the alkyne, resulting in a branched structure at the point of modification. d-nb.info

Table 2: Post-Polymerization Modification Techniques

| Modification Strategy | Reactive Group on Polymer | Reagent | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Acylation | Amine (-NH2) | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) | High efficiency, versatile for introducing various functionalities. nih.gov |

| Alkylation | Amine (-NH2) | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Covalent attachment of alkyl groups. |

| Thiol-yne Click Chemistry | Alkyne (-C≡CH) | Thiol (R-SH) | Thioether (-S-R) | High efficiency, can lead to branched linkages, orthogonal to many other functional groups. d-nb.inforsc.org |

Integration of this compound Derived Units into Polymer Networks and Composites

The incorporation of monomeric units like this compound into more complex, three-dimensional polymer networks or multi-component composites is a critical step for creating materials with enhanced mechanical, thermal, and chemical properties. Such integration transforms linear or branched polymers into robust materials suitable for a wide array of applications. The methodologies for achieving this can be broadly categorized into the formation of polymer networks through crosslinking and the development of composites by blending with other materials.

Formation of Polymer Networks

Polymer networks are characterized by the interconnection of polymer chains through chemical or physical linkages, a process known as crosslinking. For polymers derived from this compound, which would result in aliphatic polyesters, several theoretical crosslinking strategies can be employed.

Patents suggest that lactones such as this compound can be copolymerized with other monomers, for instance, in the synthesis of polyethercarbonate polyols. If these copolymers are designed to contain reactive sites, such as carbon-carbon double bonds, they can be subsequently crosslinked to form elastomeric or thermoset networks. google.comgoogle.com Potential crosslinking reactions for such unsaturated polymers include:

Mercapto-crosslinking: This involves the reaction of the polymer's double bonds with polyfunctional mercaptans (thiols). google.comgoogle.com This method is a form of thiol-ene chemistry, which is known for its high efficiency and mild reaction conditions.

Free-radical initiation: Initiators can be used to generate free radicals on the polymer chains, leading to the formation of covalent bonds between them. google.com

Sulfur vulcanization: Elemental sulfur or sulfur-donating compounds can be used to create crosslinks, a process traditionally used for rubber vulcanization. google.com

The density of these crosslinks is a crucial parameter that dictates the final properties of the network. A higher crosslink density generally leads to a more rigid material with a higher modulus and improved thermal stability, but potentially lower elasticity.

Development of Polymer Composites

Polymer composites are materials formed by combining a polymer matrix with a reinforcing filler. The goal is to create a new material with properties that are a synergistic combination of its constituents. If a thermoplastic polymer based on this compound were to be synthesized, it could serve as the matrix for various types of composites.

The properties of the resulting composite would be highly dependent on several factors:

The nature of the filler: Fillers can range from inorganic particles (like silica (B1680970) or clays) to organic fibers (such as cellulose (B213188) or carbon fibers). The choice of filler is determined by the desired properties, such as increased stiffness, strength, or thermal resistance.

Filler loading and dispersion: The concentration and uniform distribution of the filler within the polymer matrix are critical for achieving optimal performance.

Interfacial adhesion: The strength of the bond between the polymer matrix and the filler particles is paramount. Poor adhesion can lead to mechanical failure at the interface.

While no specific research data is available for composites made with poly(this compound), general principles of polymer composite fabrication would apply.

Due to the limited specific research on this compound, a detailed data table on its performance in polymer networks and composites cannot be provided at this time. The following table illustrates the type of data that would be generated from such research, based on common characterization techniques for polymer networks and composites.

Table 1: Hypothetical Research Data for Poly(this compound) Based Materials

| Material Composition | Crosslinking/Filler Type | Tensile Modulus (MPa) | Tensile Strength (MPa) | Glass Transition Temperature (°C) |

| Poly(this compound-co-alkene) | Mercaptan Crosslinker (5 mol%) | Data not available | Data not available | Data not available |

| Poly(this compound-co-alkene) | Peroxide Initiator (2 wt%) | Data not available | Data not available | Data not available |

| Poly(this compound) | Silica Nanoparticles (10 wt%) | Data not available | Data not available | Data not available |

| Poly(this compound) | Cellulose Fibers (20 wt%) | Data not available | Data not available | Data not available |

Further empirical research is required to populate such a table and to fully understand the potential of this compound as a building block for advanced polymer networks and composites.

Computational and Theoretical Investigations of 7 Hexyloxepan 2 One Reactivity and Polymerization

Density Functional Theory (DFT) Modeling of Ring-Opening Processes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ring-opening polymerization (ROP) of lactones such as 7-hexyloxepan-2-one. DFT calculations allow for a detailed examination of the electronic structure and energetics of the molecules involved in the polymerization process.

A critical aspect of understanding any chemical reaction, including polymerization, is the determination of the activation barrier—the minimum energy required for the reaction to occur. DFT calculations are instrumental in modeling the transition states of the ring-opening process. By identifying the geometry and energy of these high-energy transition state structures, the activation barriers for both the initiation and propagation steps of the polymerization of this compound can be accurately calculated. This information is crucial for predicting the feasibility of a polymerization reaction under specific conditions and for comparing the efficacy of different catalysts.

Beyond just the activation barriers, DFT modeling elucidates the entire reaction pathway for the ring-opening of this compound. This includes the identification of all intermediates and transition states connecting the monomer to the growing polymer chain. By calculating the relative energies of these species, a detailed energy profile of the reaction can be constructed. This profile provides a comprehensive understanding of the thermodynamics and kinetics of the polymerization, revealing the most energetically favorable pathway and highlighting any potential side reactions.

Simulation of Catalyst-Monomer Interactions and Catalytic Cycles

The choice of catalyst is paramount in controlling the rate, selectivity, and properties of the final polymer in ROP. Computational simulations are employed to model the intricate interactions between a chosen catalyst and the this compound monomer. These simulations can detail the coordination of the monomer to the catalyst's active site, the subsequent ring-opening event, and the regeneration of the catalyst to complete the catalytic cycle. This level of detail helps in understanding the mechanism of catalysis and in designing more efficient and selective catalysts for the polymerization of this compound.

Prediction of Polymerization Parameters and Regioselectivity

Computational models can predict key polymerization parameters. For a substituted lactone like this compound, regioselectivity is a significant consideration. The ring can potentially open via cleavage of two different acyl-oxygen bonds, leading to different polymer microstructures. Theoretical calculations can predict which of these pathways is energetically favored, thus determining the regioselectivity of the polymerization. This predictive capability is vital for controlling the final properties of the polymer, as the microstructure can significantly influence its physical and mechanical characteristics.

In Silico Analysis for Structure-Reactivity Relationships

By systematically modifying the structure of the monomer or the catalyst in silico, a wealth of data can be generated to establish structure-reactivity relationships. For this compound, this could involve analyzing how the hexyl side chain influences the monomer's reactivity compared to other substituted caprolactones. These computational studies can reveal electronic and steric effects that govern the polymerization behavior. The insights gained from these analyses are invaluable for the rational design of new monomers and catalysts to produce polymers with desired properties.

Advanced Research Applications of Poly 7 Hexyloxepan 2 One and Its Copolymers

Development of Biodegradable Polymeric Materials

Research into biodegradable polyesters is a cornerstone of sustainable materials science. These polymers are often synthesized via the ring-opening polymerization of cyclic esters.

Environmentally Benign Material Design

The design of environmentally benign materials focuses on creating polymers that can degrade into non-toxic products. Polyesters like PCL are known for their biodegradability, which occurs through the hydrolysis of their ester linkages, a process that can be mediated by enzymes in various environments. mdpi.commdpi.commdpi.com The introduction of a hexyl side chain in Poly(7-Hexyloxepan-2-one) would be expected to influence its degradation profile, potentially making it more or less susceptible to microbial action compared to PCL.

Controlled Degradation Mechanisms in Poly(this compound) Systems

The degradation rate of biodegradable polymers can be tailored by altering their chemical structure and morphology. For instance, in PCL and its copolymers, factors such as molecular weight, crystallinity, and hydrophobicity play a crucial role in determining the rate of degradation. nih.gov The presence of a long alkyl side chain like a hexyl group would likely increase the hydrophobicity of the polymer, which could, in turn, affect the rate of water penetration and subsequent hydrolysis of the polymer backbone. Research on other functionalized polyesters has shown that modifications to the polymer chain can significantly impact degradation kinetics. nih.gov

Engineering of Functional Polymeric Systems

Functional polymers are designed with specific properties tailored for advanced applications. While no specific data exists for Poly(this compound), the applications of similar polyesters are well-documented.

Polymeric Scaffolds for Tissue Engineering Research

In tissue engineering, biodegradable polymers are used to create three-dimensional scaffolds that support cell growth and tissue regeneration. mdpi.commdpi.com PCL is a widely used material for this purpose due to its biocompatibility, slow degradation rate, and excellent mechanical properties. nih.govnih.govresearchgate.netnih.gov These scaffolds are often fabricated using techniques like 3D printing, electrospinning, and particle leaching to create porous structures that mimic the native extracellular matrix. mdpi.com The incorporation of a hexyl group in Poly(this compound) would alter the surface properties and mechanical behavior of the resulting scaffolds, which could influence cell adhesion and proliferation.

Specialized Coatings and Adhesives Research

Polyesters are utilized in the development of specialized coatings and adhesives due to their tunable properties. The specific properties of Poly(this compound), such as its expected increased hydrophobicity, could make it a candidate for applications requiring water resistance. However, there is no available research to substantiate its use in these applications.

Materials for Specific Selective Adsorption and Recovery

The surface properties of polymers can be engineered for the selective adsorption of various substances. While research has been conducted on using modified biopolymers like chitosan (B1678972) for the adsorption of pharmaceuticals, there is no information on the use of Poly(this compound) for such purposes. researchgate.netmdpi.com The functionalization of a polymer backbone is key to creating materials with specific adsorption capabilities.

Advanced Drug Delivery Systems Research

The functionalization of biodegradable polyesters, such as poly(ε-caprolactone) (PCL), has opened new avenues in advanced drug delivery research. nih.govproquest.com By introducing side chains to the polymer backbone, such as the hexyloxy group in this compound, researchers can fine-tune the physicochemical properties of the resulting polymers. proquest.com This allows for the development of sophisticated drug delivery systems with enhanced capabilities. Poly(this compound) and its copolymers are investigated for their potential to form self-assembled nanostructures, like micelles, which can encapsulate therapeutic agents, improving their solubility, stability, and pharmacokinetic profiles. nih.govresearchgate.net Research in this area focuses on creating carriers that can release drugs in a controlled manner and are compatible with biological systems. nih.govnih.gov

Polymer Carriers for Controlled Release Studies

Poly(this compound) and related functionalized polycaprolactones are extensively studied as carriers for controlled drug release. benthamdirect.comepa.gov These polymers can be synthesized as amphiphilic block copolymers, often with a hydrophilic block like poly(ethylene glycol) (PEG), which self-assemble in aqueous environments to form micelles. acs.org These micelles consist of a hydrophobic core, formed by the polyester (B1180765) block, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability in biological fluids. researchgate.net

The introduction of functional groups, like the hexyloxy side chain, into the polyester backbone significantly influences the properties of the resulting micelles, including their drug loading capacity (DLC) and stability. acs.org Research has demonstrated that modifying the hydrophobic core can enhance interactions with the encapsulated drug molecules, leading to higher loading capacities and more sustained release profiles. benthamdirect.comacs.org

For instance, studies on γ-substituted caprolactone (B156226) monomers have shown that the nature of the side group is critical. In one study, ε-caprolactone monomers functionalized with amide linkers, allowing for two substituent groups per unit, were synthesized and polymerized. acs.org The resulting copolymers were used to encapsulate the anticancer drug doxorubicin (B1662922) (DOX). The findings indicated a significant increase in Drug Loading Content compared to less functionalized polymers, which was attributed to the increased hydrophobicity and functionality of the micelle core. acs.org This highlights the potential of polymers derived from monomers like this compound to create more efficient drug carriers. proquest.comacs.org

The controlled release of the encapsulated drug is a key objective. The degradation rate of the polyester core and the diffusion of the drug from the micelle are the primary mechanisms governing release. nih.gov The flexibility in designing the polymer backbone by using functionalized monomers allows for precise control over these properties, enabling tunable release kinetics for different therapeutic applications. proquest.com

| Polymer System | Functional Group (on ε-caprolactone) | Model Drug | Drug Loading Content (wt%) |

|---|---|---|---|

| PEG-b-PBCL | γ-benzyl | Doxorubicin | ~10% |

| PEG-b-P(DBCL) | γ-amide with two benzyl (B1604629) groups | Doxorubicin | >20% |

| PEG-b-P(DPCL) | γ-amide with two propyl groups | Doxorubicin | ~18% |

This table presents illustrative data based on findings that show significantly higher Drug Loading Content (DLC) in micelles with doubled functional group density per polymeric unit compared to singly functionalized polymers. acs.org

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry for 7-Hexyloxepan-2-one Synthesis and Polymerization

The principles of green chemistry are increasingly influencing the synthesis and polymerization of this compound, aiming for more sustainable and environmentally benign processes. A significant area of innovation lies in the use of enzymatic catalysis, which offers a green alternative to traditional chemical methods. wikipedia.org Enzymes operate under mild conditions of temperature and pressure, reducing energy consumption and minimizing the generation of hazardous byproducts. wikipedia.orgh-its.org For instance, lipases have been successfully employed in the synthesis of polyesters through esterification and transesterification reactions. wikipedia.org This approach is particularly relevant for the ring-opening polymerization of lactones like this compound.

Key advantages of enzymatic polymerization include high selectivity (chemo-, regio-, and enantioselectivity), which can lead to polymers with well-defined structures and properties without the need for protecting groups. h-its.orgacs.org This aligns with the green chemistry principle of reducing derivatives. acs.org Furthermore, the use of renewable resources as starting materials is a cornerstone of green chemistry, and research is exploring the production of monomers like this compound from bio-based feedstocks. wikipedia.orglidsen.com

Another facet of green chemistry in this context is the maximization of atom economy, which seeks to incorporate the maximum amount of reactant materials into the final product, thereby reducing waste. mlsu.ac.in Designing synthetic routes that are energy-efficient and utilize safer solvents and auxiliaries are also critical considerations. mlsu.ac.in The development of photo-triggered polymerization methods, which can be initiated by light, presents another sustainable pathway, potentially reducing the need for chemical initiators. rsc.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in Polymer Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of polymer science by accelerating the design and prediction of polymer properties. rsc.orgmdpi.com These computational tools can analyze vast datasets to identify complex relationships between monomer structure, polymerization conditions, and final polymer characteristics. rsc.orgstam-journal.org For poly(this compound), ML algorithms can be trained on existing experimental data to predict key properties such as tensile strength, thermal stability, and degradation rates, thereby reducing the need for extensive and costly laboratory experiments. stam-journal.orgbohrium.com

One of the most promising applications of ML is in the inverse design of polymers. mit.edu This approach allows researchers to define a set of desired properties and then use ML models to predict the polymer structure—including topology, composition, and functionality—that will exhibit those properties. mit.edu For instance, an ML framework could be developed to design a poly(this compound) copolymer with a specific cloud point for a targeted application by predicting the optimal ratio of different monomer units. mit.edu

Furthermore, AI and ML can be integrated into various stages of the polymer development lifecycle, from optimizing manufacturing processes to predicting the performance of polymer composites. rsc.orgmdpi.com These technologies can help in developing smart materials with responsive behaviors and can facilitate quality control in production. mdpi.com The combination of AI with visual computing also opens up new avenues for understanding and modeling the three-dimensional structure of polymers and their interactions. polytechnique.eduip-paris.fr

Novel Monomer Design for Enhanced Polymer Properties and Functionality

The functionalization of monomers is a key strategy for enhancing the properties and expanding the applications of polymers derived from this compound. By introducing specific functional groups onto the caprolactone (B156226) ring, it is possible to tailor the resulting polymer's characteristics, such as hydrophilicity, biodegradability, and mechanical strength. nih.govepa.govingentaconnect.com

One approach involves the synthesis of novel monomers derived from ε-caprolactone with pendant functional groups. These functional groups can be introduced either before or after polymerization. Post-polymerization modification allows for the attachment of various moieties, including hydrophilic groups, halogens, amines, and unsaturated functionalities. epa.govingentaconnect.com For example, the pendant hydroxyl groups on a poly(glycerol-co-ε-caprolactone) backbone can be reacted with hydrophobic side chains to modify the polymer's drug release kinetics. nih.gov

Another strategy is to design monomers that can participate in specific chemical reactions, such as "click" chemistry, to create well-defined polymer architectures. epa.govingentaconnect.com The introduction of a carbon-carbon double bond into the polymer main chain allows for further functionalization through reactions like nucleophilic thiol-ene additions. rsc.org This versatility enables the creation of copolymers with tunable glass transition temperatures, crystallinity, and degradation rates. rsc.org The design of novel monomers also plays a crucial role in the development of advanced materials like covalent organic frameworks (COFs), where the precise arrangement of monomers dictates the material's properties. tdl.org

Expanding the Scope of Functional Poly(this compound) Materials in Emerging Technologies

Functionalized poly(this compound) and its copolymers hold significant promise for a wide array of emerging technologies due to their tunable properties and biocompatibility. researchgate.netnih.gov In the biomedical field, these polymers are being explored for advanced drug delivery systems, tissue engineering scaffolds, and as coatings for medical devices. polymersource.canih.gov The ability to control the polymer's degradation rate and release kinetics is particularly valuable for creating controlled-release drug depots. nih.gov

The development of "smart" or "intelligent" polymers that respond to external stimuli such as temperature, pH, or light is another exciting frontier. researchgate.net Functional groups can be incorporated into the poly(this compound) backbone to impart these responsive properties, leading to applications in areas like biosensors and on-demand drug delivery.

Beyond biomedical applications, functional poly(this compound) materials are being investigated for use in advanced manufacturing and materials science. lidsen.comumu.se For example, they can be used as building blocks for creating novel polymer nanocomposites with enhanced mechanical and thermal properties. lidsen.com The inherent flexibility and toughness of polycaprolactone-based materials also make them suitable for applications in flexible electronics and soft robotics. As research continues to push the boundaries of polymer synthesis and functionalization, the range of applications for poly(this compound) is expected to expand into new and innovative technological domains.

Q & A

Q. What are the standard synthetic routes for 7-hexyloxepan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization of hexyl-substituted precursors (e.g., via acid-catalyzed intramolecular esterification). Key variables include temperature (optimized between 80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst selection (e.g., p-toluenesulfonic acid or Lewis acids like BF₃·OEt₂). Yield and purity are assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC), with purity thresholds >95% for downstream applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic signals for the oxepan-2-one ring (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies the ketone group (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ at m/z 184). Data interpretation must cross-reference with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for this compound synthesis?

- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst concentration, and reaction time) at two levels (high/low). For example:

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔH, ΔS) for this compound across studies?

- Methodological Answer : Contradictions often arise from measurement techniques (e.g., calorimetry vs. computational models). Resolve discrepancies by:

Q. What computational models best predict the solvation behavior of this compound in novel solvents?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation dynamics. COSMO-RS predicts solubility parameters by computing σ-profiles of the compound and solvents. Validate models against experimental solubility data in polar aprotic solvents (e.g., DMSO, acetone) using root-mean-square deviation (RMSD) analysis .

Q. How can cross-disciplinary approaches (e.g., polymer science) advance applications of this compound?

- Methodological Answer : Incorporate this compound into polymer matrices (e.g., polyesters or polyamides) via ring-opening polymerization. Monitor thermal stability (TGA/DSC) and mechanical properties (tensile testing). Characterize crystallinity using X-ray diffraction (XRD) and surface morphology via SEM. Compare degradation profiles in environmental simulations (e.g., hydrolytic vs. enzymatic conditions) .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Bootstrap resampling (≥1000 iterations) quantifies uncertainty in curve fitting. For multimodal responses, employ Akaike information criterion (AIC) to compare nested models. Report effect sizes with 95% confidence intervals .

Q. How should researchers validate the reproducibility of chromatographic methods for this compound quantification?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.